molecular formula C16H21F2N3O2 B6003899 N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide

N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide

Cat. No. B6003899
M. Wt: 325.35 g/mol
InChI Key: FBXUNDMUXUGEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and biotechnology. DFB belongs to the class of acetamides and is synthesized through several methods, including the reaction of 2,4-difluorobenzylamine with 1-isopropyl-3-oxo-2-piperazinecarboxylic acid.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide is not well understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and other pathogens. N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antiviral and antimicrobial properties. N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide has also been shown to have a neuroprotective effect and may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a range of biological activities, making it a versatile compound for use in various assays. However, N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide. One area of research is the development of new drugs based on N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide and its effects on different biological systems. Additionally, there is potential for the use of N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide in agriculture as a pesticide or herbicide due to its antimicrobial properties. Overall, N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide is a promising compound with significant potential for use in various areas of scientific research.

Synthesis Methods

The synthesis of N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide involves the reaction of 2,4-difluorobenzylamine with 1-isopropyl-3-oxo-2-piperazinecarboxylic acid. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization to obtain the pure compound.

Scientific Research Applications

N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of research is its potential use as a therapeutic agent in the treatment of various diseases. N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide has been shown to exhibit antitumor, antiviral, and antimicrobial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O2/c1-10(2)21-6-5-19-16(23)14(21)8-15(22)20-9-11-3-4-12(17)7-13(11)18/h3-4,7,10,14H,5-6,8-9H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXUNDMUXUGEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC(=O)C1CC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorobenzyl)-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide

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